N-(3-cyanothiophen-2-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-3-2-4-10(7-9)12(16)15-13-11(8-14)5-6-17-13/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFVIEACUVPOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3-methylbenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated benzoyl derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-methylbenzamide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene-based amide with similar structural features.
N-(thiophen-2-yl)nicotinamide: Contains a thiophene ring and a nicotinamide moiety, used in fungicidal applications.
Uniqueness
N-(3-cyanothiophen-2-yl)-3-methylbenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Biological Activity
N-(3-Cyanothiophen-2-yl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on diverse sources and recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves a two-step process that includes the acylation of an appropriate thiophene derivative. The compound can be characterized using various spectroscopic techniques such as:
- FT-IR Spectroscopy : Identifies functional groups present in the compound.
- NMR Spectroscopy : Provides information on the molecular structure and environment of hydrogen and carbon atoms.
- X-ray Crystallography : Determines the three-dimensional arrangement of atoms within the molecule.
For instance, in a related study involving thiophene derivatives, the compound was synthesized through a reaction between 2-aminothiophene-3-carbonitrile and activated acetic acid derivatives, yielding a product with significant structural integrity confirmed by spectroscopic methods .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The microdilution method was employed to assess its efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated that this compound exhibits notable antibacterial activity, particularly against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Fungal strains : Such as Candida glabrata and Candida krusei.
The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida glabrata | 16 |
| Candida krusei | 32 |
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the ABTS radical cation decolorization assay. The compound exhibited moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The effective concentration required to achieve significant antioxidant activity was identified, indicating its potential therapeutic benefits in oxidative stress conditions.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. Computational studies utilizing Density Functional Theory (DFT) have provided insights into its electronic properties and potential interactions with DNA bases.
Interaction with DNA
Fukui function analysis revealed that the compound could form stable complexes with DNA bases such as guanine and adenine, suggesting a mechanism through which it may exert its biological effects. This interaction could lead to implications in cancer therapy by targeting DNA replication processes.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at demonstrated that this compound showed significant antimicrobial activity comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.
- Antioxidant Properties : In vitro assays indicated that this compound could reduce oxidative stress markers in cell cultures, highlighting its role as a protective agent against cellular damage.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(3-cyanothiophen-2-yl)-3-methylbenzamide?
The synthesis typically involves coupling 3-methylbenzoyl chloride with 3-cyanothiophen-2-amine under Schotten-Baumann conditions. Key parameters include:
- Solvents : Dichloromethane (DCM) or acetonitrile for solubility and reaction efficiency.
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts and drive the reaction forward .
- Temperature : Room temperature (20–25°C) to avoid side reactions.
Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with silica gel (ethyl acetate/hexane eluent). Yields typically range from 65% to 80% .
Advanced: How can researchers address low yields or impurities in the synthesis of this compound derivatives?
Common challenges include incomplete coupling or hydrolysis of the cyano group. Strategies include:
- Stepwise purification : Use recrystallization (ethanol/water) to remove unreacted starting materials.
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) to the amine group during intermediate steps to prevent degradation .
- Reaction optimization : Employ microwave-assisted synthesis to enhance reaction rates and purity (e.g., 30 minutes at 80°C) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm the benzamide and thiophene moieties. Key signals include the cyano-substituted thiophene proton (δ 7.8–8.1 ppm) and the methylbenzamide carbonyl (δ 168–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 257.08) and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for the amide C=O (~1650 cm) and nitrile C≡N (~2220 cm) .
Advanced: How can structural ambiguities in derivatives (e.g., regioisomers) be resolved?
- X-ray crystallography : Single-crystal analysis resolves regiochemical assignments, particularly for thiophene substitution patterns .
- 2D NMR (COSY, HSQC) : Differentiates between C-2 and C-3 substitution on the thiophene ring through coupling correlations .
Basic: What biological activities are associated with this compound?
The compound exhibits potent α-glucosidase inhibition (IC = 2.11 μM), outperforming Acarbose (IC = 327 μM), making it a candidate for type 2 diabetes research . It also shows moderate antimicrobial activity against Gram-positive bacteria (MIC = 16–32 μg/mL) .
Advanced: How do structural modifications (e.g., sulfonyl or trifluoromethyl groups) alter bioactivity?
- Sulfonyl derivatives : Enhance enzyme inhibition (e.g., urease inhibition IC < 1 μM) but reduce solubility .
- Trifluoromethyl substitution : Improves metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
Comparative SAR studies require molecular docking (AutoDock Vina) and in vitro assays to validate computational predictions .
Advanced: How should researchers interpret conflicting data on enzyme inhibition kinetics?
Discrepancies in IC values may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols by:
- Pre-incubation time : Ensure equilibrium binding (e.g., 30 minutes at 37°C).
- Control inhibitors : Use Acarbose or Allopurinol as benchmarks .
- Statistical validation : Apply Michaelis-Menten kinetics and Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Basic: What computational tools are used to predict the reactivity of this compound?
- DFT calculations (Gaussian 16) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (GROMACS) : Simulate ligand-protein interactions over 100 ns trajectories to assess binding stability .
Advanced: How can researchers validate the mechanism of action in complex biological systems?
- Knockout models : Use CRISPR-Cas9 to delete target enzymes (e.g., α-glucosidase) and confirm on-target effects .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish specific vs. nonspecific interactions .
Basic: What are the stability and storage recommendations for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
